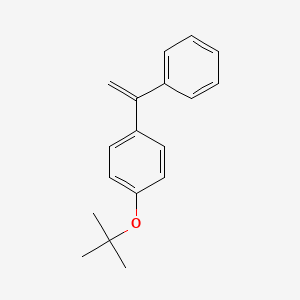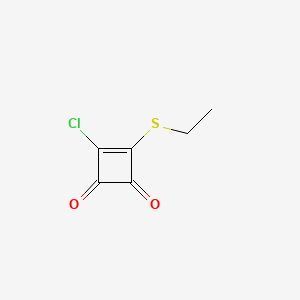
Chrysene, 6-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene, 6-azido- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its four fused benzene rings. The addition of an azido group at the 6th position introduces unique chemical properties and potential applications. This compound is of significant interest in various scientific fields due to its structural complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chrysene, 6-azido- typically involves the azidation of chrysene derivatives. One common method is the nucleophilic substitution reaction where a halogenated chrysene compound reacts with sodium azide (NaN₃) under mild conditions. This reaction is facilitated by the presence of a suitable solvent, such as dimethylformamide (DMF), and often requires heating to achieve optimal yields .
Industrial Production Methods: While industrial-scale production methods for chrysene, 6-azido- are not extensively documented, the general approach would involve the large-scale halogenation of chrysene followed by azidation. The use of continuous-flow reactors and advanced purification techniques would be essential to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Chrysene, 6-azido- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The azido group can participate in substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Halogenated or nitrated chrysene derivatives.
Reduction Reactions: Chrysene, 6-amino-.
Cycloaddition Reactions: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chrysene, 6-azido- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as photoresists and high-energy materials.
Mecanismo De Acción
The mechanism of action of chrysene, 6-azido- involves its ability to undergo various chemical transformations, particularly the formation of reactive intermediates like nitrenes. These intermediates can interact with molecular targets, leading to modifications in biological pathways. The azido group can also participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in complex biological systems .
Comparación Con Compuestos Similares
Chrysene: The parent compound, known for its stability and aromaticity.
Phenanthrene: Another PAH with three fused benzene rings, often compared with chrysene.
Pyrene: A PAH with four fused benzene rings, similar in structure to chrysene but with different reactivity.
Uniqueness of Chrysene, 6-azido-:
- The presence of the azido group at the 6th position imparts unique reactivity, particularly in cycloaddition and reduction reactions.
- Its ability to form reactive intermediates like nitrenes makes it valuable in synthetic chemistry and materials science .
Propiedades
Número CAS |
120018-42-0 |
|---|---|
Fórmula molecular |
C18H11N3 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
6-azidochrysene |
InChI |
InChI=1S/C18H11N3/c19-21-20-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |
Clave InChI |
ZNBZIAQLJXDUOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)

![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

